molecular formula C10H15N7O B14918680 n-(Tert-butyl)-2-(tetrazolo[1,5-b]pyridazin-6-ylamino)acetamide

n-(Tert-butyl)-2-(tetrazolo[1,5-b]pyridazin-6-ylamino)acetamide

Cat. No.: B14918680
M. Wt: 249.27 g/mol
InChI Key: FBUHMWBTKIHFIA-UHFFFAOYSA-N
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Description

n-(Tert-butyl)-2-(tetrazolo[1,5-b]pyridazin-6-ylamino)acetamide is a compound that belongs to the class of tetrazolo-pyridazine derivatives. These compounds are known for their versatile applications in various fields, including chemistry, biology, and materials science. The tetrazolo[1,5-b]pyridazine scaffold is particularly notable for its energetic properties, making it a valuable building block for advanced energetic materials .

Preparation Methods

The synthesis of n-(Tert-butyl)-2-(tetrazolo[1,5-b]pyridazin-6-ylamino)acetamide typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Tetrazolo[1,5-b]pyridazine Core: This step involves the cyclization of appropriate precursors to form the tetrazolo[1,5-b]pyridazine ring system.

    Introduction of the Amino Group: The amino group is introduced at the 6-position of the tetrazolo[1,5-b]pyridazine ring through nucleophilic substitution reactions.

    Attachment of the Tert-butyl Group: The tert-butyl group is introduced via alkylation reactions.

    Formation of the Acetamide Moiety: The final step involves the formation of the acetamide group through amidation reactions.

Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

n-(Tert-butyl)-2-(tetrazolo[1,5-b]pyridazin-6-ylamino)acetamide can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce different substituents onto the tetrazolo[1,5-b]pyridazine ring.

    Hydrolysis: The acetamide moiety can undergo hydrolysis to form corresponding carboxylic acids and amines.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

n-(Tert-butyl)-2-(tetrazolo[1,5-b]pyridazin-6-ylamino)acetamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of n-(Tert-butyl)-2-(tetrazolo[1,5-b]pyridazin-6-ylamino)acetamide involves its interaction with specific molecular targets and pathways. The tetrazolo[1,5-b]pyridazine scaffold can interact with various enzymes and receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

n-(Tert-butyl)-2-(tetrazolo[1,5-b]pyridazin-6-ylamino)acetamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the tert-butyl and acetamide groups, which confer distinct chemical and physical properties.

Properties

Molecular Formula

C10H15N7O

Molecular Weight

249.27 g/mol

IUPAC Name

N-tert-butyl-2-(tetrazolo[1,5-b]pyridazin-6-ylamino)acetamide

InChI

InChI=1S/C10H15N7O/c1-10(2,3)12-9(18)6-11-7-4-5-8-13-15-16-17(8)14-7/h4-5H,6H2,1-3H3,(H,11,14)(H,12,18)

InChI Key

FBUHMWBTKIHFIA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NC(=O)CNC1=NN2C(=NN=N2)C=C1

Origin of Product

United States

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